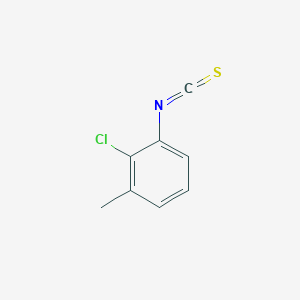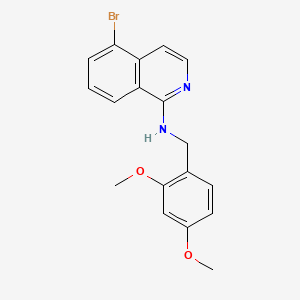
5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of bromine in nitrobenzene to achieve high yields of the brominated isoquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Various aryl or alkyl-substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study the interactions of isoquinoline derivatives with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
2-Bromo-4,5-dimethoxybenzyl bromide: Shares the 2,4-dimethoxybenzyl group but differs in the position of the bromine atom.
5-Bromo-2,4-dimethoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the isoquinoline moiety.
Uniqueness: 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine is unique due to its combination of the isoquinoline core with the 2,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H17BrN2O2 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]isoquinolin-1-amine |
InChI |
InChI=1S/C18H17BrN2O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11H2,1-2H3,(H,20,21) |
InChIキー |
YPMNFMKTZRZAJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



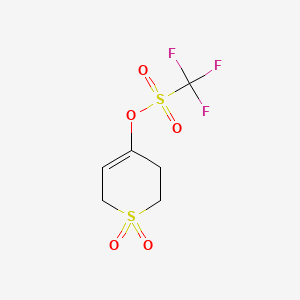
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
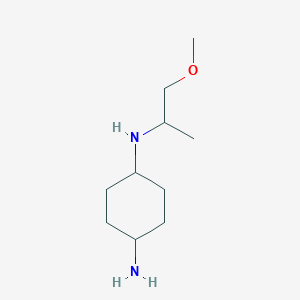
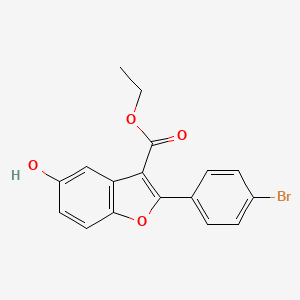


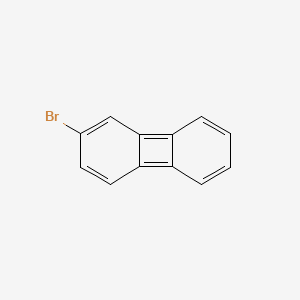
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
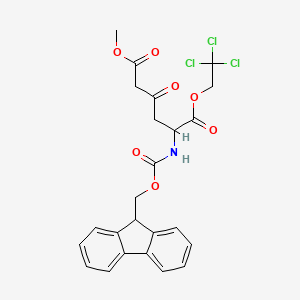
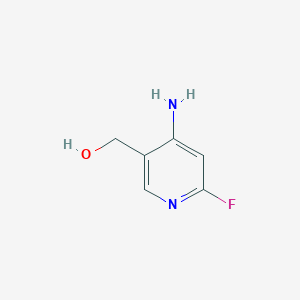
![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
